S-(((R)-2-Amino-2-carboxyethyl)thio)-D-cysteine dihydrate
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Overview
Description
S-((®-2-Amino-2-carboxyethyl)thio)-D-cysteine dihydrate: is an organosulfur compound that features a unique combination of amino acids and sulfur-containing groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-((®-2-Amino-2-carboxyethyl)thio)-D-cysteine dihydrate typically involves the reaction of cysteine with other sulfur-containing reagents. One common method is the S-alkylation of cysteine with appropriate alkylating agents under controlled conditions . The reaction conditions often include the use of mild bases and solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar S-alkylation techniques. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to obtain the final product in its dihydrate form .
Chemical Reactions Analysis
Types of Reactions: S-((®-2-Amino-2-carboxyethyl)thio)-D-cysteine dihydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides under specific conditions.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different thioether derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Alkyl halides and other electrophiles are typical reagents for substitution reactions.
Major Products Formed:
Disulfides: Formed through oxidation.
Thioethers: Formed through substitution reactions.
Scientific Research Applications
Chemistry: In chemistry, S-((®-2-Amino-2-carboxyethyl)thio)-D-cysteine dihydrate is used as a building block for synthesizing more complex molecules.
Biology: In biological research, this compound is studied for its role in protein structure and function. It can be used to modify proteins and peptides, providing insights into protein folding and stability .
Medicine: In medicine, S-((®-2-Amino-2-carboxyethyl)thio)-D-cysteine dihydrate is explored for its potential therapeutic properties. It may have applications in drug development, particularly in designing drugs that target sulfur-containing biomolecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it valuable for various manufacturing processes .
Mechanism of Action
The mechanism of action of S-((®-2-Amino-2-carboxyethyl)thio)-D-cysteine dihydrate involves its interaction with specific molecular targets. The sulfur-containing group can form covalent bonds with thiol groups in proteins, affecting their function and activity. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Methionine: An essential amino acid with a sulfur-containing side chain.
Cysteine: A sulfur-containing amino acid that is a precursor to S-((®-2-Amino-2-carboxyethyl)thio)-D-cysteine dihydrate.
Homocysteine: Another sulfur-containing amino acid involved in various metabolic pathways.
Uniqueness: S-((®-2-Amino-2-carboxyethyl)thio)-D-cysteine dihydrate is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and biological activity. Its ability to form stable dihydrate crystals also sets it apart from other similar compounds .
Properties
Molecular Formula |
C6H16N2O6S2 |
---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
(2S)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid;dihydrate |
InChI |
InChI=1S/C6H12N2O4S2.2H2O/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);2*1H2/t3-,4+;; |
InChI Key |
MYGBKEYWZQDYRP-NDXJVULZSA-N |
Isomeric SMILES |
C([C@H](C(=O)O)N)SSC[C@@H](C(=O)O)N.O.O |
Canonical SMILES |
C(C(C(=O)O)N)SSCC(C(=O)O)N.O.O |
Origin of Product |
United States |
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